Emtricitabine Carboxylic Acid
CAS No.: 1238210-10-0
Cat. No.: VC0192956
Molecular Formula: C8H8FN3O4S
Molecular Weight: 261.23
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1238210-10-0 |
---|---|
Molecular Formula | C8H8FN3O4S |
Molecular Weight | 261.23 |
IUPAC Name | (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid |
Standard InChI | InChI=1S/C8H8FN3O4S/c9-3-1-12(8(15)11-5(3)10)4-2-17-7(16-4)6(13)14/h1,4,7H,2H2,(H,13,14)(H2,10,11,15)/t4-,7+/m0/s1 |
SMILES | C1C(OC(S1)C(=O)O)N2C=C(C(=NC2=O)N)F |
Appearance | Off-White to Light Beige Solid |
Melting Point | 228-230°C |
Introduction
Chemical Properties and Structure
Emtricitabine Carboxylic Acid possesses specific chemical and physical properties that distinguish it from the parent compound emtricitabine. The detailed properties of this compound are presented in Table 1.
Table 1: Physical and Chemical Properties of Emtricitabine Carboxylic Acid
Property | Description |
---|---|
IUPAC Name | (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid |
CAS Number | 1238210-10-0 |
Molecular Formula | C8H8FN3O4S |
Molecular Weight | 261.23 g/mol |
Appearance | White solid |
Solubility | DMSO |
Storage Condition | 2-8°C |
Stereochemistry | 2R,5S configuration |
The molecular structure features a 1,3-oxathiolane ring with a carboxylic acid group at the 2-position and a 5-fluorocytosine moiety attached at the 5-position . The stereochemistry is critical, with the 2R,5S configuration being specifically identified for this compound. This contrasts with the related compound 5-epi Emtricitabine Carboxylic Acid, which has a 2R,5R configuration .
The stereochemical configuration is particularly important as it affects the compound's biological activity and its relationship to the parent drug emtricitabine, which also possesses a specific stereochemistry (2R,5S) that is critical for its therapeutic efficacy .
Pharmaceutical Relevance
Emtricitabine Carboxylic Acid is classified as an impurity in pharmaceutical preparations containing emtricitabine. The presence and levels of this impurity are subject to regulatory oversight to ensure the safety and efficacy of emtricitabine-based medications.
The compound is identified as "Emtrictiabine impurity A" according to the World Health Organization International Pharmacopoeia (WHO-IP) standards . This designation underscores its importance in pharmaceutical quality control and regulatory compliance frameworks.
Monitoring of this impurity is particularly significant because emtricitabine is a critical component of antiretroviral therapy regimens. Emtricitabine is often used as part of the dual nucleoside reverse transcriptase inhibitor (NRTI) backbone in non-nucleoside reverse transcriptase inhibitor (NNRTI) and protease inhibitor (PI)-based regimens for HIV treatment . The convenience of once-daily administration, absence of dietary restrictions, and favorable drug interaction profile make emtricitabine an attractive option for both treatment-naïve and treatment-experienced patients .
Given its importance in HIV therapy, ensuring the purity and quality of emtricitabine formulations through proper characterization and control of impurities like Emtricitabine Carboxylic Acid is essential for therapeutic success and patient safety.
Analytical Methods for Detection and Quantification
Various analytical methods have been developed for the detection and quantification of Emtricitabine Carboxylic Acid in pharmaceutical formulations. These methods are crucial for quality control and stability testing of emtricitabine products.
Ultra Performance Liquid Chromatography (UPLC)
A significant advancement in the analytical methodology for Emtricitabine impurities, including Emtricitabine Carboxylic Acid, has been the development of UPLC methods. These methods offer advantages in terms of speed, sensitivity, and resolution compared to traditional HPLC techniques.
Research has documented a simple, faster reverse phase UPLC method for the quantitative estimation of Emtricitabine impurities in pharmaceutical dosage forms . This method has been validated according to International Council for Harmonisation (ICH) guidelines with respect to specificity, linearity, accuracy, precision, and limits of detection and quantification .
The UPLC method demonstrated effective separation of Emtricitabine Carboxylic Acid from other impurities, with the compound typically eluting at around 1.25 minutes under the specified chromatographic conditions . Table 2 presents the retention times of key impurities using this UPLC method.
Table 2: Retention Times of Emtricitabine and Related Impurities in UPLC Analysis
Compound | Retention Time (minutes) |
---|---|
Carboxylic acid (Emtricitabine Carboxylic Acid) | 1.25 |
S-Oxide Impurity | 1.96 |
Emtricitabine | 6.94 |
Lamivudine | 5.10 |
Des amino impurity | 7.56 |
Forced degradation studies have been conducted to evaluate the stability-indicating nature of analytical methods. These studies revealed that Emtricitabine is particularly susceptible to degradation under peroxide and base stress conditions, with degradation percentages of 6.1% and 0.9%, respectively . Such studies are essential for understanding potential degradation pathways that might lead to the formation of impurities including Emtricitabine Carboxylic Acid.
Synthesis and Origin in Pharmaceutical Processes
Understanding the potential origin of Emtricitabine Carboxylic Acid in pharmaceutical processes requires examination of the synthetic pathways for emtricitabine production.
Emtricitabine is synthesized through a stereoselective process that involves several intermediate compounds. One significant patent describes a process for preparing emtricitabine through the formation and isolation of intermediate compounds in salified form . The synthetic route involves the preparation of a trans oxathiolane, which is then acetylated and condensed with 1-menthol to form a mixture of diastereoisomers .
The desired diastereoisomer is isolated by fractional crystallization and coupled with silylated 5-fluorocytosine, followed by reductive removal of the chiral auxiliary to yield emtricitabine . During this complex synthetic process, various side reactions and incomplete conversions can potentially lead to the formation of impurities, including Emtricitabine Carboxylic Acid.
The carboxylic acid impurity may arise from oxidation of the hydroxymethyl group in emtricitabine or from incomplete reduction of carboxylic acid intermediates during the synthetic process. The specific stereochemistry of Emtricitabine Carboxylic Acid (2R,5S) corresponds to that of the parent compound, suggesting it maintains the critical stereochemical configuration during its formation.
Research Findings on Related Compounds
While specific research focused solely on Emtricitabine Carboxylic Acid is limited in the available literature, studies on related compounds and emtricitabine derivatives provide valuable context.
Long-Acting Emtricitabine Prodrugs
Additional research has explored the development of long-acting emtricitabine prodrugs, such as a palmitoylated prodrug designed to extend the drug's half-life, antiretroviral activities, and biodistribution . This modified emtricitabine prodrug was synthesized by palmitoyl chloride esterification and formulated into nanocrystals encased in a poloxamer surfactant .
The nanoformulation demonstrated improved antiretroviral activities compared to native emtricitabine, coinciding with an extended apparent half-life . Such prodrug approaches represent an important direction in antiretroviral drug development and may influence the types of impurities and degradation products that need to be monitored in these advanced formulations.
Supplier | Catalog Number | Package Size | Purity | Format |
---|---|---|---|---|
USP | 1A04980 | 25 mg | Not specified | Vial |
LGC Standards | TRC-E525035 | 10 mg | >95% (HPLC) | Neat |
Daicel Pharma Standards | DCTI-C-3966 | Not specified | Not specified | White solid |
These reference standards are essential for the development and validation of analytical methods used to detect and quantify Emtricitabine Carboxylic Acid in pharmaceutical formulations. They serve as calibration standards for instruments and methods used in quality control laboratories and regulatory testing.
It is important to note that these materials are typically classified as Pharmaceutical Analytical Impurities (PAI) rather than official USP Reference Standards . This distinction has implications for their regulatory status and intended use in pharmaceutical analysis.
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